2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide
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Overview
Description
2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a unique structure that includes a thiazolo[5,4-b]pyridine moiety, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate in solvents such as N-methyl-2-pyrrolidone .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, including temperature control, solvent selection, and the use of efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like sodium hydroxide for deprotonation steps, and solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) for facilitating reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs with different functional groups .
Scientific Research Applications
2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[5,4-b]pyridine moiety is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share the thiazolo[5,4-b]pyridine core and exhibit similar biological activities.
Nicotinamide analogs: Compounds with similar nicotinamide structures are often studied for their potential therapeutic benefits.
Uniqueness
2,6-dimethoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2,6-dimethoxy-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-26-15-6-5-13(17(23-15)27-2)16(25)21-12-7-10-24(11-8-12)19-22-14-4-3-9-20-18(14)28-19/h3-6,9,12H,7-8,10-11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIAOZXOQXYIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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